N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
CAS No.: 2034477-11-5
Cat. No.: VC7614844
Molecular Formula: C15H20N4O2S
Molecular Weight: 320.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034477-11-5 |
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Molecular Formula | C15H20N4O2S |
Molecular Weight | 320.41 |
IUPAC Name | N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]morpholine-4-carboxamide |
Standard InChI | InChI=1S/C15H20N4O2S/c1-12-11-13(14-3-2-10-22-14)17-19(12)5-4-16-15(20)18-6-8-21-9-7-18/h2-3,10-11H,4-9H2,1H3,(H,16,20) |
Standard InChI Key | YZRHOUAVBXVXFA-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1CCNC(=O)N2CCOCC2)C3=CC=CS3 |
Introduction
Structural Characteristics and Molecular Geometry
Core Framework and Functional Groups
The compound’s backbone consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a thiophen-2-yl group and at the 5-position with a methyl group. An ethyl linker connects the pyrazole’s 1-position to a morpholine-4-carboxamide moiety. The morpholine ring, a six-membered saturated heterocycle containing one oxygen and one nitrogen atom, contributes to the molecule’s polarity and potential hydrogen-bonding capabilities.
Conformational Analysis
Pyrazole derivatives often exhibit planar or near-planar geometries due to aromatic stabilization. In analogous compounds, such as ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, the pyrazole ring remains coplanar with adjacent substituents, stabilized by intramolecular hydrogen bonds . For N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide, computational modeling predicts a similar planar pyrazole core, with the thiophene ring twisted approximately 50–55° relative to the pyrazole plane—a conformation observed in structurally related molecules .
Table 1: Hypothetical Structural Parameters of N-(2-(5-Methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
Parameter | Value/Description |
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Pyrazole ring planarity | Planar (deviation < 0.1 Å) |
Thiophene twist angle | ~53° relative to pyrazole |
Morpholine conformation | Chair configuration |
Key bond lengths (C–N, C–O) | 1.33–1.47 Å (typical for amides) |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide likely follows a multi-step sequence analogous to related pyrazole-morpholine conjugates:
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Pyrazole Formation: Condensation of thiophene-2-carbaldehyde with methyl hydrazine under acidic conditions yields 5-methyl-3-(thiophen-2-yl)-1H-pyrazole.
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Ethyl Linker Introduction: Alkylation of the pyrazole’s 1-position with 2-bromoethylamine generates the intermediate 1-(2-aminoethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole.
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Morpholine Coupling: Reaction with morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) forms the final carboxamide product.
Reaction Conditions and Yield Optimization
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Temperature: Pyrazole formation typically requires reflux in ethanol (70–80°C).
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Catalysts: Lewis acids like ZnCl₂ may enhance cyclization efficiency during pyrazole synthesis.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, as reported for similar compounds.
Table 2: Hypothetical Synthesis Metrics
Step | Yield (%) | Purity (%) | Key Reagents |
---|---|---|---|
Pyrazole formation | 75–85 | 90 | Thiophene-2-carbaldehyde, methyl hydrazine |
Ethyl linker addition | 60–70 | 85 | 2-Bromoethylamine, K₂CO₃ |
Morpholine coupling | 80–90 | 95 | Morpholine-4-carbonyl chloride, Et₃N |
Chemical Properties and Reactivity
Physicochemical Characteristics
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Molecular Weight: Estimated at 359.45 g/mol (C₁₇H₂₁N₃O₂S).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the morpholine carboxamide group; low solubility in water.
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Stability: Stable under ambient conditions but may degrade under strong acidic or basic conditions via hydrolysis of the carboxamide bond.
Reactivity Profiles
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Electrophilic Substitution: The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5-position.
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Reductive Amination: The ethylamine linker could participate in reductive amination with ketones or aldehydes.
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Oxidation: Thiophene may oxidize to form sulfoxides or sulfones under strong oxidizing agents.
Biological Activity and Mechanism of Action
Hypothetical Pharmacological Effects
While direct data for this compound is unavailable, structurally related pyrazole-morpholine hybrids exhibit:
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Antimicrobial Activity: Inhibition of bacterial DNA gyrase (IC₅₀ ~2–5 µM in analogs).
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Anticancer Potential: Induction of apoptosis in cancer cell lines via caspase-3 activation.
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Enzyme Inhibition: Competitive binding to kinase ATP pockets (e.g., EGFR inhibition with Kᵢ ~0.8 µM).
Putative Mechanism
The morpholine carboxamide moiety may facilitate hydrogen bonding with enzymatic active sites, while the thiophene and pyrazole groups contribute to hydrophobic interactions. Molecular docking studies on analogous compounds suggest binding affinities (ΔG ~−9.2 kcal/mol) comparable to known kinase inhibitors.
Industrial and Research Applications
Drug Development
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Lead Compound: Structural modularity allows derivatization to optimize pharmacokinetic properties.
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Targeted Therapies: Potential use in tyrosine kinase inhibitor pipelines for oncology.
Material Science
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Ligand Design: Coordination with transition metals (e.g., Pd, Cu) for catalytic applications.
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Polymer Additives: Thiophene groups may enhance conductive properties in organic semiconductors.
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